molecular formula C5H5ClO2 B1427323 (5-Chlorofuran-2-yl)methanol CAS No. 27230-59-7

(5-Chlorofuran-2-yl)methanol

Cat. No. B1427323
CAS RN: 27230-59-7
M. Wt: 132.54 g/mol
InChI Key: LPJDISJNCUFJPK-UHFFFAOYSA-N
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Description

“(5-Chlorofuran-2-yl)methanol” is a chemical compound with the CAS Number: 27230-59-7 . It has a molecular weight of 132.55 .


Synthesis Analysis

The synthesis of “(5-Chlorofuran-2-yl)methanol” can be achieved through the reaction of furfural and hydrochloric acid with a suitable reducing agent. More detailed synthesis routes can be found in various chemical databases .


Molecular Structure Analysis

The IUPAC name for this compound is (5-chloro-2-furyl)methanol . The InChI code is 1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 . More detailed structural analysis can be performed using various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.


Physical And Chemical Properties Analysis

“(5-Chlorofuran-2-yl)methanol” has a molecular weight of 132.55 . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Synthesis of Complex Compounds

  • Losartan, an Antihypertensive Drug : A study by Tessler and Goldberg (2004) characterized the structure of Losartan, an antihypertensive drug, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure of such compounds. This suggests that derivatives of (5-Chlorofuran-2-yl)methanol could be significant in the synthesis of medically relevant molecules (Tessler & Goldberg, 2004).

Catalysis and Reaction Mechanisms

  • Coking of Zeolites in Methanol Conversion : Schulz (2010) discussed the deactivation of acidic zeolite catalysts during methanol conversion, indicating the role of (5-Chlorofuran-2-yl)methanol derivatives in understanding the mechanistic aspects of zeolite deactivation and reactivation in catalytic processes (Schulz, 2010).

Methanol Synthesis Catalysis

  • Rare Earth Elements in Methanol Synthesis : Richard and Fan (2018) discussed the improvement in catalytic performance for methanol synthesis through the use of catalysts incorporating rare earth elements, suggesting potential applications of (5-Chlorofuran-2-yl)methanol derivatives in enhancing the efficiency of such catalytic processes (Richard & Fan, 2018).

Antimicrobial and Antioxidant Activities

  • Benzofuran Derivatives : Kenchappa et al. (2016) synthesized and characterized new benzofuran derivatives for antimicrobial activity, suggesting the potential of (5-Chlorofuran-2-yl)methanol derivatives in contributing to the development of new antimicrobial agents (Kenchappa et al., 2016).

Nanoparticle Preparation

  • Pulmonary Delivery of 5-Fluorouracil Nanoparticles : Kalantarian et al. (2010) explored the use of supercritical antisolvent processes for producing 5-fluorouracil nanoparticles, indicating the role of (5-Chlorofuran-2-yl)methanol and its derivatives in the preparation of nanoparticles for targeted drug delivery (Kalantarian et al., 2010).

Atmospheric and Environmental Chemistry

  • Methanol Oxidation in the Tropical Atlantic : Dixon, Beale, and Nightingale (2011) reported on the rapid biological oxidation of methanol in the tropical Atlantic, highlighting the significance of methanol and its derivatives as a microbial carbon source in marine environments (Dixon, Beale, & Nightingale, 2011).

properties

IUPAC Name

(5-chlorofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJDISJNCUFJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorofuran-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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